![molecular formula C19H22N2O3 B5523419 N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme-catalyzed Chemoselective Acetylation
N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide is part of a broader class of compounds that can be synthesized through enzyme-catalyzed processes. For example, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, has been achieved using immobilized lipase, highlighting the potential for enzymatic methods in the synthesis of complex organic molecules including this compound derivatives (Magadum & Yadav, 2018).
Bioactive Metabolite Formation
Research into the metabolism of acetaminophen has uncovered pathways for the formation of bioactive metabolites, such as N-arachidonoylphenolamine (AM404), from deacetylated precursors. This process involves the conjugation of arachidonic acid in the nervous system, mediated by enzymes like fatty acid amide hydrolase. This suggests a potential avenue for the investigation of this compound in the context of generating bioactive metabolites with therapeutic applications (Högestätt et al., 2005).
Molecular Docking and Drug Design
The evaluation of this compound and similar compounds through molecular docking studies is an important research application. For instance, studies on related molecules have used molecular docking to predict interactions with biological targets, informing the drug design process. This includes assessing electronic interactions and potential for biological activity in various solvents, indicating the compound's utility in developing new pharmaceuticals (Bharathy et al., 2021).
Anticancer and Analgesic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. For example, derivatives of 2-(substituted phenoxy) acetamide have shown potential as therapeutic agents in preclinical models. This highlights the importance of researching this compound and its derivatives for possible medical applications (Rani et al., 2014).
Structural Analysis and Co-crystal Formation
Structural studies, including co-crystal formation with other molecules, are key applications in understanding the chemical properties and potential pharmaceutical applications of this compound. For instance, co-crystals of related molecules with aromatic diols have been studied to elucidate their structural characteristics, providing insights into the molecular interactions that could influence the solubility and stability of potential drug formulations (Karmakar et al., 2009).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-9-13(2)19(14(3)10-12)24-11-18(23)21-17-7-5-16(6-8-17)20-15(4)22/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHOBHXYDPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-1-(2-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5523342.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)
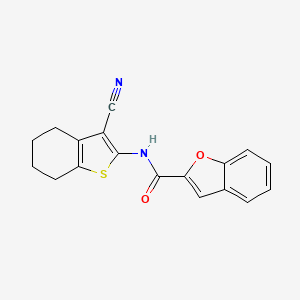
![2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)
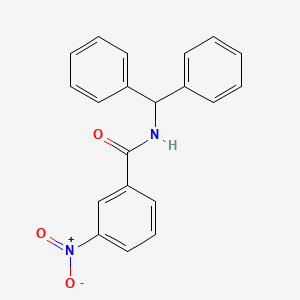
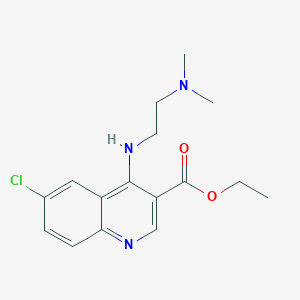
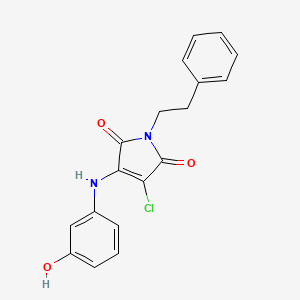
![N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B5523401.png)
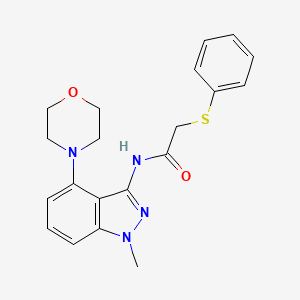
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
![3,5,11,13-tetramethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5523452.png)
